molecular formula C18H23NO4 B6171700 {[(furan-2-yl)methyl]carbamoyl}methyl adamantane-1-carboxylate CAS No. 380487-05-8

{[(furan-2-yl)methyl]carbamoyl}methyl adamantane-1-carboxylate

Cat. No. B6171700
M. Wt: 317.4
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{[(Furan-2-yl)methyl]carbamoyl}methyl adamantane-1-carboxylate (FMCAC) is an organic compound that has gained attention in recent years due to its potential applications in a variety of scientific fields. FMCAC is a compound of adamantane, a hydrocarbon that contains three fused cyclohexane rings. It is a colorless, crystalline solid with a melting point of 130-132°C and a boiling point of 270-275°C. FMCAC has been used in a variety of studies due to its unique properties and potential applications.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for '{[(furan-2-yl)methyl]carbamoyl}methyl adamantane-1-carboxylate' involves the reaction of furan-2-ylmethanol with adamantane-1-carboxylic acid, followed by the formation of the carbamate derivative using methyl chloroformate. The resulting intermediate is then reacted with the methyl ester of the same carboxylic acid to yield the final product.

Starting Materials
Furan-2-ylmethanol, Adamantane-1-carboxylic acid, Methyl chloroformate, Methyl ester of adamantane-1-carboxylic acid

Reaction
Step 1: Furan-2-ylmethanol is reacted with adamantane-1-carboxylic acid in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine) to form the corresponding carboxylic acid derivative., Step 2: The resulting carboxylic acid derivative is then reacted with methyl chloroformate in the presence of a base such as triethylamine to form the carbamate derivative., Step 3: The carbamate derivative is then reacted with the methyl ester of adamantane-1-carboxylic acid in the presence of a base such as sodium hydride to yield the final product, '{[(furan-2-yl)methyl]carbamoyl}methyl adamantane-1-carboxylate'.

Scientific Research Applications

{[(furan-2-yl)methyl]carbamoyl}methyl adamantane-1-carboxylate has been used in a variety of scientific research applications. It has been used as a catalyst in a variety of reactions including the oxidation of alcohols and the hydrolysis of esters. {[(furan-2-yl)methyl]carbamoyl}methyl adamantane-1-carboxylate has also been used as a ligand in coordination chemistry, as an inhibitor of enzyme activity, and as a substrate in enzymatic reactions. Additionally, {[(furan-2-yl)methyl]carbamoyl}methyl adamantane-1-carboxylate has been used in drug delivery systems and as a model compound for studying the structure and function of proteins.

Mechanism Of Action

The mechanism of action of {[(furan-2-yl)methyl]carbamoyl}methyl adamantane-1-carboxylate is not fully understood. However, it is believed that its ability to act as a catalyst or inhibitor of enzyme activity is due to its ability to form a complex with the enzyme active site. This complex can then either promote or inhibit the desired reaction. Additionally, {[(furan-2-yl)methyl]carbamoyl}methyl adamantane-1-carboxylate can act as a substrate in enzymatic reactions, as it can be bound to the enzyme active site and used as a starting material for the reaction.

Biochemical And Physiological Effects

The biochemical and physiological effects of {[(furan-2-yl)methyl]carbamoyl}methyl adamantane-1-carboxylate are not fully understood. However, it is believed that {[(furan-2-yl)methyl]carbamoyl}methyl adamantane-1-carboxylate has the potential to be used in a variety of drug delivery systems due to its ability to form complexes with enzymes. Additionally, {[(furan-2-yl)methyl]carbamoyl}methyl adamantane-1-carboxylate has been used in a variety of studies to study the structure and function of proteins due to its ability to bind to the enzyme active site.

Advantages And Limitations For Lab Experiments

The main advantage of using {[(furan-2-yl)methyl]carbamoyl}methyl adamantane-1-carboxylate in lab experiments is its ability to form complexes with enzymes. This allows for the study of enzyme activity and structure, as well as the potential use of {[(furan-2-yl)methyl]carbamoyl}methyl adamantane-1-carboxylate in drug delivery systems. Additionally, {[(furan-2-yl)methyl]carbamoyl}methyl adamantane-1-carboxylate is relatively easy to synthesize, making it a useful compound for laboratory experiments. However, there are some limitations to using {[(furan-2-yl)methyl]carbamoyl}methyl adamantane-1-carboxylate in lab experiments. {[(furan-2-yl)methyl]carbamoyl}methyl adamantane-1-carboxylate is a relatively unstable compound, and thus can be difficult to store and handle. Additionally, {[(furan-2-yl)methyl]carbamoyl}methyl adamantane-1-carboxylate is a relatively expensive compound, making it a less cost-effective option for laboratory experiments.

Future Directions

There are a number of potential future directions for {[(furan-2-yl)methyl]carbamoyl}methyl adamantane-1-carboxylate. One potential direction is the use of {[(furan-2-yl)methyl]carbamoyl}methyl adamantane-1-carboxylate in drug delivery systems. {[(furan-2-yl)methyl]carbamoyl}methyl adamantane-1-carboxylate has the potential to be used as a ligand to target specific enzymes or proteins, allowing for the delivery of drugs to specific sites in the body. Additionally, {[(furan-2-yl)methyl]carbamoyl}methyl adamantane-1-carboxylate could be used in the study of enzyme activity and structure, as well as in the synthesis of other compounds. Finally, {[(furan-2-yl)methyl]carbamoyl}methyl adamantane-1-carboxylate could be used as a model compound for studying the structure and function of proteins, as well as for studying the interactions between proteins and other molecules.

properties

CAS RN

380487-05-8

Product Name

{[(furan-2-yl)methyl]carbamoyl}methyl adamantane-1-carboxylate

Molecular Formula

C18H23NO4

Molecular Weight

317.4

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.